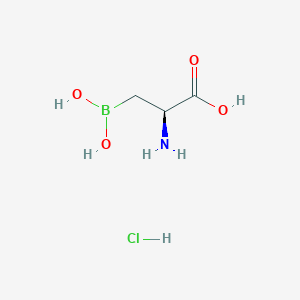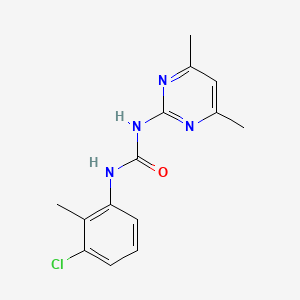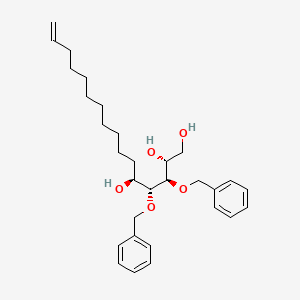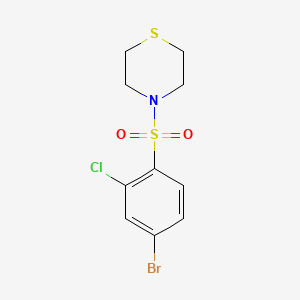
4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorene core with two pyridinium groups attached via decyl chains, and it is paired with diiodide anions. The presence of the fluorene core imparts significant photophysical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide typically involves multiple steps. One common method starts with the preparation of the fluorene core, which is then functionalized with pyridinium groups. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form quinone derivatives.
Reduction: The pyridinium groups can be reduced to form pyridine derivatives.
Substitution: Halogenation or alkylation reactions can occur at the pyridinium groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorene core can yield fluorenone derivatives, while reduction of the pyridinium groups can produce pyridine derivatives.
Aplicaciones Científicas De Investigación
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes or receptors. The fluorene core can intercalate with DNA, while the pyridinium groups can interact with cellular membranes, leading to potential antimicrobial effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene-based compound used in organic electronics.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used as a photoelectric material and in OLEDs.
Uniqueness
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is unique due to its combination of a fluorene core with pyridinium groups, which imparts both photophysical properties and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
651049-11-5 |
|---|---|
Fórmula molecular |
C43H56I2N2O |
Peso molecular |
870.7 g/mol |
Nombre IUPAC |
2,7-bis(1-decylpyridin-1-ium-4-yl)fluoren-9-one;diiodide |
InChI |
InChI=1S/C43H56N2O.2HI/c1-3-5-7-9-11-13-15-17-27-44-29-23-35(24-30-44)37-19-21-39-40-22-20-38(34-42(40)43(46)41(39)33-37)36-25-31-45(32-26-36)28-18-16-14-12-10-8-6-4-2;;/h19-26,29-34H,3-18,27-28H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
NPHGFOQQNGNAPS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=[N+](C=C5)CCCCCCCCCC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)



![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)

![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)

![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)

![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
